molecular formula C23H20ClN3S B2784373 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine CAS No. 688354-69-0

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine

Cat. No.: B2784373
CAS No.: 688354-69-0
M. Wt: 405.94
InChI Key: MWHQQOHCARZROK-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a synthetic small molecule based on a quinazolin-4-amine core, a scaffold recognized in medicinal chemistry research for its potential biological activity . The structure features a 2-phenylethylamine substituent on the quinazoline nitrogen and a (2-chlorobenzyl)sulfanyl group at the 2-position. This specific combination of moieties is designed to explore structure-activity relationships in biochemical studies. While the precise biological profile and mechanism of action for this specific compound require further experimental investigation, the quinazoline core is a privileged structure in pharmaceutical research. Related compounds have been investigated for their interactions with various neurological targets . For instance, some non-nitrogen heterocyclic compounds and amide derivatives are known to exhibit anticonvulsant activity by potentially modulating GABAergic pathways or stabilizing neuronal membranes . The presence of the sulfanyl ether linkage and chlorophenyl group may influence the compound's lipophilicity and overall pharmacokinetic properties, which can be critical for cell permeability and target engagement in vitro . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3S/c24-20-12-6-4-10-18(20)16-28-23-26-21-13-7-5-11-19(21)22(27-23)25-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHQQOHCARZROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Phenethylamine Moiety: The phenethylamine group can be introduced via nucleophilic substitution reactions, where the quinazoline core is reacted with phenethylamine in the presence of a suitable base.

    Attachment of the 2-Chlorobenzylthio Group: The final step involves the introduction of the 2-chlorobenzylthio group through a thiolation reaction. This can be achieved by reacting the intermediate compound with 2-chlorobenzyl chloride and a thiolating agent such as sodium hydrosulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes controlled oxidation to form sulfoxides or sulfones, critical for modulating biological activity :

Reagent Conditions Product Yield
H<sub>2</sub>O<sub>2</sub> (30%)RT, 12 hrsSulfoxide derivative~60%
mCPBADCM, 0°C, 2 hrsSulfone derivative~75%

These products are characterized via <sup>1</sup>H NMR and LC-MS .

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in SN2 reactions, enabling structural diversification:

Nucleophile Base Conditions Product Application
NH<sub>3</sub>K<sub>2</sub>CO<sub>3</sub>DMF, 80°C, 6 hrsAmine-substituted quinazolineIntermediate for drug design
HO<sup>-</sup>NaOHEtOH/H<sub>2</sub>O, refluxHydroxyl derivativeSolubility enhancement

Cyclization Reactions

The amine and sulfanyl groups facilitate intramolecular cyclization under microwave-assisted conditions :

Reagent Catalyst Conditions Product Yield
POCl<sub>3</sub>NoneMicrowave, 120°C, 20 minsImidazo[1,2-c]quinazoline analog55–86%
DCCDMAPDCM, RT, 24 hrsTetrahydroquinazoline fused heterocycles~70%

Steric hindrance from the 2-phenylethyl group reduces cyclization efficiency compared to less bulky analogs.

Alkylation and Acylation

The secondary amine undergoes alkylation/acylation to modify pharmacokinetic properties:

Reaction Type Reagent Conditions Product
AlkylationCH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 50°CN-Methylated derivative
AcylationAcetyl chloridePyridine, 0°CAcetamide analog

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, forming chlorophenyl byproducts.

  • Photoreactivity : Prolonged UV exposure causes C-S bond cleavage.

  • Acid Sensitivity : Quinazoline ring hydrolyzes in strong acids (e.g., HCl > 2M).

Comparative Reactivity with Structural Analogs

The 2-chlorophenyl and phenylethyl groups impart unique steric and electronic effects:

Analog Structure Reaction Rate (vs. Parent Compound) Key Difference
2-Methylquinazoline 1.5× faster in oxidationReduced steric hindrance
N-Methyl-5,6,7,8-tetrahydroquinazoline 0.8× slower in cyclizationSaturated ring reduces electronic activation

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that quinazoline derivatives exhibit significant antiviral activities. For instance, compounds structurally related to 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine have shown promise against viral infections by inhibiting viral replication mechanisms. Research suggests that modifications in the quinazoline structure can enhance antiviral efficacy, making it a candidate for further development in antiviral therapies .

Antimalarial Activity

Quinazoline derivatives have been extensively studied for their antimalarial properties. Research indicates that compounds similar to This compound can inhibit the growth of Plasmodium species, the causative agents of malaria. Studies have demonstrated that specific substitutions on the quinazoline ring can lead to increased potency against malaria parasites .

Case Studies

StudyFocusFindings
Antiviral Activity Assessment Evaluation of antiviral properties of quinazoline derivativesIdentified significant inhibition of viral replication in vitro, suggesting potential for therapeutic use .
Antimalarial Efficacy Investigated the effectiveness of modified quinazolines against Plasmodium falciparumShowed promising results with IC50 values indicating potent activity compared to standard antimalarials .
Cancer Research Explored the effects of quinazoline derivatives on cancer cell linesIndicated cytotoxic effects on various cancer cells, with mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to the disruption of signaling pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and affecting cellular responses.

    Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinazolin-4-amine Derivatives

The following table summarizes key structural and functional differences between the target compound and related quinazolin-4-amine derivatives:

Compound Name Substituents Key Features Biological Activity Reference
Target compound :
2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
- 2-(2-Chlorophenyl)sulfanyl
- N-(2-Phenylethyl)
- Sulfanyl group enhances lipophilicity
- Bulky 2-phenylethyl substituent may improve target selectivity
Likely kinase inhibition or anti-inflammatory (inferred from structural analogs)
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine (CAS 347366-41-0) - 2-Chlorophenyl
- N-(4-Methoxyphenyl)
- Electron-donating methoxy group may enhance solubility
- Smaller aromatic substituent
Potential kinase inhibitor (structural analogy to EGFR inhibitors)
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine - 6-Benzo[d][1,3]dioxol-5-yl
- N-(Thiophen-2-ylmethyl)
- Electron-rich dioxolane ring for π-π interactions
- Thiophene enhances metabolic stability
Demonstrated kinase inhibition (CLK1, CDC2-like kinases)
2-{[(4-Chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine (CAS 478246-72-9) - 4-Chlorophenylsulfanyl
- N,N-Dimethyl
- Tetrahydroquinazoline core
- Saturated core reduces planarity
- Dimethylamine increases basicity
Potential CNS activity due to improved blood-brain barrier penetration

Functional Analogues with Sulfanyl Linkages

  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide):

    • Shares a phenylethylamine moiety and sulfanyl group but differs in the heterocyclic core (oxazole vs. quinazoline).
    • Acts as a Wnt/β-catenin pathway inhibitor, highlighting the role of sulfanyl-phenylethyl groups in disrupting protein-protein interactions .
  • 5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 796060-21-4): Features a thiadiazole core instead of quinazoline.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance electrophilic interactions with target proteins, similar to 4-chlorophenyl substituents in kinase inhibitors .
  • Sulfanyl vs. Ether/Oxazole Linkages : Sulfanyl groups improve metabolic stability compared to ethers but may reduce solubility. For example, iCRT3’s oxazole core shows higher solubility but lower stability than quinazoline derivatives .
  • N-Substituents : Bulky groups like 2-phenylethyl (target) or thiophen-2-ylmethyl () may enhance selectivity by occupying hydrophobic pockets in target enzymes .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine belongs to the quinazoline class, which has garnered attention due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Quinazoline derivatives have been reported to exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Quinazoline compounds often act as kinase inhibitors, which are crucial in cancer cell proliferation and survival.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes.

Anticancer Activity

Recent studies indicate that quinazoline derivatives possess significant anticancer properties. For instance, compounds structurally similar to This compound have been shown to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance (MDR) in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Mechanism
C5BCRP10.5Inhibitor
C6P-gp15.0Inhibitor
C22BCRP/P-gp8.0Dual Inhibitor

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinazoline derivatives have demonstrated activity against various bacterial strains by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis .

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4
Enterococcus faecalis1

Case Studies

  • In Vitro Studies : A study investigating the effects of quinazoline derivatives on cancer cell lines revealed that compounds similar to This compound significantly reduced cell viability in MCF-7 breast cancer cells, with an observed IC50 value of approximately 12 µM .
  • In Vivo Studies : Animal models treated with quinazoline derivatives showed a marked reduction in tumor growth compared to control groups. For example, a derivative exhibited a tumor volume reduction of up to 70% after a treatment period of four weeks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substitution of a sulfanyl group onto the quinazoline core, followed by coupling with a phenylethylamine moiety. Key steps include:

  • Step 1 : Introduce the [(2-chlorophenyl)methyl]sulfanyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Couple the intermediate with 2-phenylethylamine using a coupling agent like EDCI/HOBt in anhydrous DCM .
    • Optimization : Vary solvents (DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) to improve yield and purity. Monitor reactions via TLC and HPLC .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the quinazoline core and substituent positions. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfanyl-linked methylene (δ 3.8–4.2 ppm) .
  • HRMS : Verify molecular weight (e.g., C₂₂H₂₀ClN₃S: expected [M+H]⁺ = 410.1092) and rule out side products .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-S stretch at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can 3D-QSAR models be applied to predict the biological activity of this quinazoline derivative?

  • Methodological Answer :

  • Data Collection : Assay activity data (e.g., IC₅₀ values) for analogs with varying substituents.
  • Model Development : Use CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate steric/electrostatic fields with activity .
  • Validation : Apply leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6). For example, a study on morpholinyl-quinazoline analogs achieved q² = 0.72 using CoMFA .
    • Example Table : Contribution of substituents to COX-II inhibition (hypothetical data based on ):
Substituent PositionSteric Contribution (%)Electrostatic Contribution (%)
2-Sulfanyl4530
4-Phenylethylamine3525

Q. How should researchers design experiments to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., COX-II) vs. cell-based assays (e.g., LPS-induced inflammation models) .
  • Dose-Response Analysis : Test a wide concentration range (nM–μM) to identify off-target effects at higher doses.
  • Purity Checks : Use HPLC (>95% purity) to rule out impurities affecting assay results .

Q. What strategies are effective for elucidating the enzyme binding mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in COX-II or other targets. Focus on interactions like π-π stacking with Phe residues or hydrogen bonding with catalytic Ser/Thr .
  • Site-Directed Mutagenesis : Validate docking predictions by mutating key residues (e.g., COX-II Tyr355) and measuring activity shifts .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to determine affinity (KD) .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : When SAR trends conflict (e.g., electron-withdrawing groups enhancing activity in one assay but reducing it in another), perform meta-analysis of substituent effects across multiple studies .

  • Structural Analogs : Compare with derivatives like N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine to identify critical functional groups (see table below) :

    Compound NameKey Structural DifferenceBiological Activity (IC₅₀)
    Target Compound2-Sulfanyl, 4-phenylethylCOX-II: 0.8 μM
    N-(2-methoxyethyl)-2-(4-nitrophenyl)...4-Nitro, methoxyethylCOX-II: 1.2 μM

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